(1r,2s)-2-Bromoindan-1-ol
CAS No.: 5414-56-2
Cat. No.: VC17883476
Molecular Formula: C9H9BrO
Molecular Weight: 213.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5414-56-2 |
|---|---|
| Molecular Formula | C9H9BrO |
| Molecular Weight | 213.07 g/mol |
| IUPAC Name | (1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol |
| Standard InChI | InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m0/s1 |
| Standard InChI Key | RTESDSDXFLYAKZ-DTWKUNHWSA-N |
| Isomeric SMILES | C1[C@@H]([C@@H](C2=CC=CC=C21)O)Br |
| Canonical SMILES | C1C(C(C2=CC=CC=C21)O)Br |
Introduction
Physicochemical Properties
Thermodynamic and Spectroscopic Data
Table 1 summarizes critical physicochemical properties derived from experimental studies:
The compound’s infrared spectrum shows characteristic absorption bands at 3340 cm⁻¹ (O-H stretch), 2925 cm⁻¹ (C-H aromatic), and 560 cm⁻¹ (C-Br vibration). Nuclear magnetic resonance (NMR) data reveal distinct proton environments: δ 1.85–2.15 ppm (m, 2H, CH₂), δ 3.45 ppm (d, 1H, CH-Br), and δ 5.20 ppm (s, 1H, OH) .
Solubility and Stability
(1R,2S)-2-Bromoindan-1-ol exhibits limited water solubility (0.87 mg/mL at 25°C) but dissolves readily in chloroform (≥50 mg/mL) and acetone (≥30 mg/mL) . Stability studies indicate decomposition above 150°C, with hydrolysis occurring under strongly alkaline conditions (pH >10) to form indene derivatives .
Synthesis and Industrial Production
Bromonium Cation-Mediated Synthesis
The most efficient production method involves bromonium cation (Br⁺) attack on indene, followed by hydrolysis (Figure 1) . Key steps include:
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Bromonium Intermediate Formation: Indene reacts with Br⁺ generated in situ from H₂O₂/HBr, forming a bromonium-indene complex.
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Anti Addition of Water: Hydrolysis yields trans-2-bromoindan-1-ol with >90% stereoselectivity .
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Crystallization: Product isolation using ethyl acetate/hexane mixtures achieves 95% purity .
This method reduces byproduct formation compared to traditional bromohydrination, with yields reaching 94% under optimized conditions .
Large-Scale Production Protocols
Patent EP0816317A1 details industrial-scale synthesis using continuous flow reactors :
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Reactor Setup: Two-stage system with temperature zones (0–5°C for bromination, 25–30°C for hydrolysis)
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Feed Ratios: Indene:HBr:H₂O₂ = 1:1.2:1.1 (mol/mol)
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Catalyst: Dispersants (e.g., polyvinyl alcohol) improve phase mixing, increasing yield by 15% .
Table 2 compares yields across production scales:
| Scale | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Laboratory | 89 | 92 | 1,2-Dibromoindane (8%) |
| Pilot | 91 | 94 | Indene dimer (3%) |
| Industrial | 94 | 95 | None detected |
Applications in Organic Synthesis
Chiral Building Block
The compound’s rigid bicyclic structure and bromine leaving group enable stereospecific reactions:
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Nucleophilic Substitution: Reacts with amines (e.g., benzylamine) to form trans-2-aminoindan-1-ols (k = 0.42 L/mol·s at 25°C) .
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Oxidation: MnO₂-mediated oxidation yields 2-bromoindanone, a precursor to prostaglandin analogs.
Pharmaceutical Intermediates
(1R,2S)-2-Bromoindan-1-ol is critical in synthesizing:
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Pramipexole: A dopamine agonist for Parkinson’s disease, via Buchwald–Hartwig amination .
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Baloxavir Marboxil: Antiviral agent precursor through Suzuki–Miyaura coupling.
Future Research Directions
Catalytic Asymmetric Synthesis
Recent advances in organocatalysis suggest potential for enantioselective synthesis using chiral phase-transfer catalysts, which could reduce reliance on resolution techniques .
Continuous Manufacturing
Microreactor technology may enhance production efficiency, with preliminary studies showing 20% yield improvement over batch processes .
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